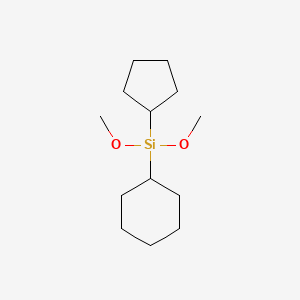
Cyclohexyl(cyclopentyl)dimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl(cyclopentyl)dimethoxysilane is an organosilicon compound characterized by the presence of cyclohexyl and cyclopentyl groups attached to a silicon atom, which is further bonded to two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(cyclopentyl)dimethoxysilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method is the reaction of cyclohexylsilane with cyclopentene in the presence of a platinum catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: Cyclohexyl(cyclopentyl)dimethoxysilane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes depending on the reducing agent and conditions.
Substitution: Halosilanes or aminosilanes, depending on the nucleophile used.
科学的研究の応用
Cyclohexyl(cyclopentyl)dimethoxysilane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its role in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to impart unique properties like hydrophobicity and flexibility.
作用機序
The mechanism by which Cyclohexyl(cyclopentyl)dimethoxysilane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds contribute to the compound’s stability and reactivity. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane linkages, leading to the formation of polymeric structures. These properties make it a valuable building block in materials science and organic synthesis.
類似化合物との比較
- Cyclohexyl(dimethoxy)methylsilane
- Cyclopentyl(dimethoxy)methylsilane
- Cyclohexyl(cyclopentyl)trimethoxysilane
Comparison: Cyclohexyl(cyclopentyl)dimethoxysilane is unique due to the presence of both cyclohexyl and cyclopentyl groups, which impart distinct steric and electronic properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. The combination of cyclohexyl and cyclopentyl groups also provides unique hydrophobic characteristics, which can be advantageous in certain industrial and biomedical applications.
特性
CAS番号 |
163802-49-1 |
|---|---|
分子式 |
C13H26O2Si |
分子量 |
242.43 g/mol |
IUPAC名 |
cyclohexyl-cyclopentyl-dimethoxysilane |
InChI |
InChI=1S/C13H26O2Si/c1-14-16(15-2,13-10-6-7-11-13)12-8-4-3-5-9-12/h12-13H,3-11H2,1-2H3 |
InChIキー |
FSCIRKQLFHLTOX-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C1CCCCC1)(C2CCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
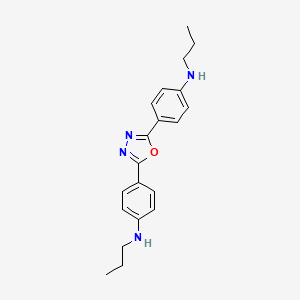
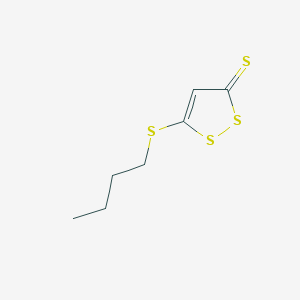
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
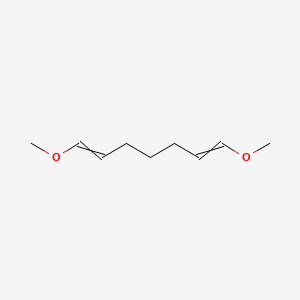
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
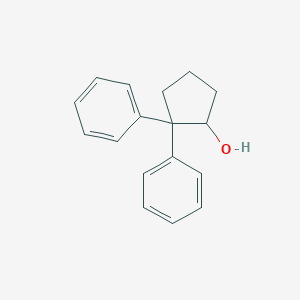

![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)
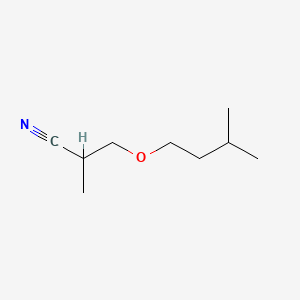
![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)

